molecular formula C20H22N2O4S B7360033 1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid

1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid

Cat. No. B7360033
M. Wt: 386.5 g/mol
InChI Key: SHSHKQDEFRITRT-UHFFFAOYSA-N
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Description

1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer.

Mechanism of Action

1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathway of B-cell receptor (BCR) and cytokine receptor. By inhibiting BTK, 1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid blocks the activation of downstream signaling pathways, leading to the suppression of cell growth and survival in cancer cells.
Biochemical and Physiological Effects:
1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the migration and invasion of cancer cells. It has also been shown to enhance the immune response against cancer cells, by promoting the activation of T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid is its selectivity for BTK, which minimizes off-target effects and reduces toxicity. It also has a favorable pharmacokinetic profile, with good oral bioavailability and long half-life. However, one limitation of 1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid is its potential for drug resistance, which may arise from mutations in the BTK gene or activation of alternative signaling pathways.

Future Directions

There are several future directions for the development of 1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid as a cancer therapy. One direction is the combination of 1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid with other targeted agents or immunotherapies, to enhance the efficacy and overcome resistance. Another direction is the identification of biomarkers that can predict the response to 1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid, and the development of personalized treatment strategies. Finally, the optimization of the dosing regimen and the evaluation of the safety and efficacy in clinical trials are also important future directions.
Conclusion:
In summary, 1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its selective inhibition of BTK and favorable pharmacokinetic profile make it an attractive candidate for further development. However, more research is needed to fully understand its mechanism of action, optimize its dosing regimen, and evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid involves several steps, including the reaction of 5-(bromomethyl)thiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with piperidine-4-carboxylic acid and phenylboronic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of other anticancer agents.

properties

IUPAC Name

1-[5-(acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-14(23)21-13-16-7-8-17(27-16)18(24)22-11-9-20(10-12-22,19(25)26)15-5-3-2-4-6-15/h2-8H,9-13H2,1H3,(H,21,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSHKQDEFRITRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(S1)C(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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